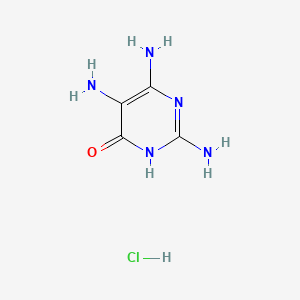
Methyl 4-hydroxy-1H-indazole-6-carboxylate
Übersicht
Beschreibung
“Methyl 4-hydroxy-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . It’s a type of indazole derivative, which are important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “Methyl 4-hydroxy-1H-indazole-6-carboxylate” is C9H8N2O2 . The SMILES representation of the molecule is COC(=O)C1=CC2=C(C=C1)C=NN2 .
Chemical Reactions Analysis
Indazole derivatives have been involved in a wide range of chemical reactions. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-1H-indazole-6-carboxylate” has a molecular weight of 176.175 g/mol . It has a melting point of 142-144℃ . The predicted boiling point is 345.2±15.0 °C and the predicted density is 1.324±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Methyl 4-hydroxy-1H-indazole-6-carboxylate Applications
Methyl 4-hydroxy-1H-indazole-6-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic compounds featuring a nitrogen-containing core. These compounds have garnered significant interest in scientific research due to their diverse range of applications, particularly in medicinal chemistry. Below is a detailed analysis of six unique applications of this compound, each within its own field of study.
Antihypertensive Agents
Indazoles: have been identified as potential antihypertensive agents. The structural motif of indazole is present in several compounds that exhibit properties beneficial for managing high blood pressure. The pharmacological activity is attributed to the ability of these compounds to act on various biological targets that are implicated in the regulation of blood pressure.
Anticancer Therapeutics
The indazole ring system is a common feature in many anticancer drugs . Methyl 4-hydroxy-1H-indazole-6-carboxylate can serve as a precursor or an intermediate in the synthesis of compounds with antineoplastic properties. These compounds can interfere with cancer cell proliferation and survival, making them valuable in the development of new cancer treatments .
Antidepressant Formulations
Research has shown that indazole derivatives can exhibit antidepressant effects. By modulating neurotransmitter systems within the brain, these compounds can potentially correct chemical imbalances that contribute to depression. This application is particularly promising for the development of novel antidepressants with fewer side effects compared to current treatments.
Anti-inflammatory Medications
The anti-inflammatory properties of indazole compounds make them suitable for inclusion in medications aimed at reducing inflammation. They can inhibit the production of pro-inflammatory cytokines or interfere with inflammatory pathways, thereby providing relief from conditions such as arthritis and other inflammatory disorders.
Antibacterial Agents
Indazole derivatives have been explored as antibacterial agents due to their ability to disrupt bacterial cell processes. Methyl 4-hydroxy-1H-indazole-6-carboxylate could be used to synthesize new molecules that target specific bacterial enzymes or structures, contributing to the fight against antibiotic-resistant bacterial strains .
Respiratory Disease Treatment
Some indazole compounds have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) , which is involved in the pathogenesis of respiratory diseases. These inhibitors can modulate immune responses and reduce inflammation in the respiratory tract, offering a therapeutic approach for conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Wirkmechanismus
Target of Action
Methyl 4-hydroxy-1H-indazole-6-carboxylate is an indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors . They have been associated with a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For example, they can inhibit, regulate, or modulate the activity of certain kinases . This interaction can lead to changes in cellular processes, potentially contributing to their therapeutic effects.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
It is known to be soluble in water , which could potentially impact its bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The action of Methyl 4-hydroxy-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, it is known to be incompatible with strong oxidizing agents . Furthermore, its solubility in water suggests that the compound’s action, efficacy, and stability could be affected by the aqueous environment in which it is dissolved.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research will likely continue to explore the synthesis and potential applications of these compounds.
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(4-10-11-7)8(12)3-5/h2-4,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVTRGPRJCTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202995 | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1H-indazole-6-carboxylate | |
CAS RN |
1408074-52-1 | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-6-carboxylic acid, 4-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)
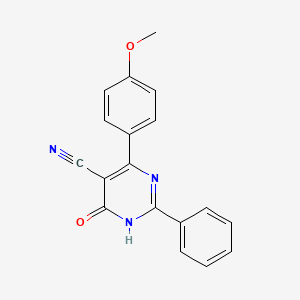

![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B1417611.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)

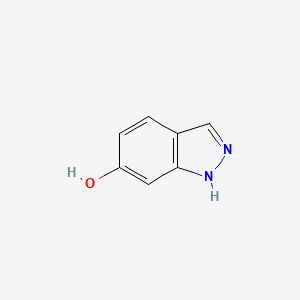
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417615.png)
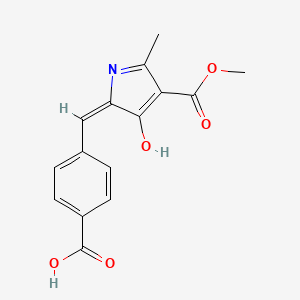
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)

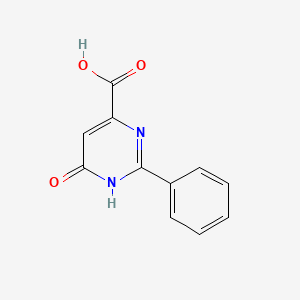
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
